molecular formula C8H11N5O B1275763 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 392315-45-6

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No. B1275763
M. Wt: 193.21 g/mol
InChI Key: XUDCCAZFQBBGPO-UHFFFAOYSA-N
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Description

The compound "2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of heterocyclic chemistry due to its potential biological activity. The core structure is a fused ring system combining a triazole and a pyrimidine ring, which can be further modified to produce a variety of derivatives with different substituents, potentially leading to diverse biological properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another method includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . These synthetic routes provide access to a wide range of compounds based on the triazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been studied using various analytical techniques. For instance, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been characterized in different crystal environments, revealing insights into the hydrogen-bonding interactions and supramolecular architecture . These structural analyses are crucial for understanding the properties and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo a range of chemical reactions. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, for example, can react with chlorocarboxylic acid chlorides to give amides through acylation of the 2-amino group. Further heating can lead to intramolecular alkylation, forming chlorides of partially hydrogenated dipyrimidin-5-ones and other polycondensed heterocycles . These reactions expand the chemical diversity of the triazolopyrimidine derivatives and can be used to synthesize new mesoionic heterocycles with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibit different supramolecular architectures due to variations in hydrogen-bonding interactions and stacking interactions . These properties are important for the solubility, stability, and reactivity of the compounds, which in turn affect their potential applications in medicinal chemistry and materials science.

Scientific Research Applications

1. Antimicrobial Activity in Agriculture

  • Application : This compound has been used in the design and synthesis of novel 1,2,4-triazolo [1,5-a]pyrimidine-containing quinazolin-4 (3 H )-one derivatives . These derivatives have been assessed for their in vitro antibacterial and antifungal activities in agriculture .
  • Method : The compounds were characterized via 1 H NMR, 13 C NMR, HRMS and IR spectroscopic data . The molecular structure of one of the compounds was further corroborated through a single-crystal X-ray diffraction measurement .
  • Results : Some of the compounds displayed noticeable bactericidal potencies against the tested plant pathogenic bacteria . For example, certain compounds possessed higher antibacterial efficacies in vitro against Xanthomonas oryzae pv. oryzae with EC 50 values of 69.0, 53.3 and 58.9 μg/mL, respectively, as compared with commercialized agrobactericide bismerthiazol (EC 50 =91.4 μg/mL) .

2. RNase H Inhibition

  • Application : This compound has been used in the development of a novel class of inhibitors of the RNase H .
  • Method : The compound was modified and tested for its inhibitory activity against RNase H .
  • Results : The compound with the C-5 methyl group and C-7 phenyl ring emerged as the most suitable combination for the RNase H inhibition (compound 12g, IC 50 = 0.8 µM), better than the interchanged C-5 phenyl ring and C-7 methyl group pattern (compound 13g, IC 50 = 3.5 µM) .

3. Synthesis of Novel Derivatives

  • Application : This compound has been used in the development of two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .
  • Method : The compound was reacted with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively .
  • Results : The procedures resulted in the successful synthesis of the desired derivatives .

4. Fatty Acid-Binding Proteins (FABPs) Inhibition

  • Application : This compound has been used in the development of inhibitors of the Fatty Acid-Binding Proteins (FABPs) . FABPs have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Method : The compound was modified and tested for its inhibitory activity against FABPs .
  • Results : The results of the study are not specified in the source .

5. CDK2 Inhibition

  • Application : This compound has been used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Method : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
  • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

6. Chemical Structure Analysis

  • Application : The chemical structure of this compound has been analyzed and is available as a 2d Mol file or as a computed 3d SD file .
  • Method : The structure was analyzed using various spectroscopic techniques .
  • Results : The molecular weight of the compound is 150.1380 .

Future Directions

The future directions for research on “2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” could involve further exploration of its synthesis methods, investigation of its biological activities, and assessment of its safety profile. Additionally, the development of novel triazolopyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of research .

properties

IUPAC Name

2-amino-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-5-4(2)10-8-11-7(9)12-13(8)6(5)14/h3H2,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCCAZFQBBGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399948
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

CAS RN

392315-45-6
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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